But-2-yne-1,4-diyl dipropanoate
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Overview
Description
But-2-yne-1,4-diyl dipropanoate is an organic compound with the molecular formula C10H14O4. It is a derivative of but-2-yne-1,4-diol, where the hydroxyl groups are esterified with propanoic acid. This compound is of interest due to its unique chemical structure, which includes a triple bond and ester functionalities, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-2-yne-1,4-diyl dipropanoate typically involves the esterification of but-2-yne-1,4-diol with propanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of solid acid catalysts in a packed bed reactor can also be employed to improve the reaction rate and selectivity. Additionally, the purification of the product may involve distillation or recrystallization techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
But-2-yne-1,4-diyl dipropanoate can undergo various chemical reactions, including:
Oxidation: The triple bond in the compound can be oxidized to form diketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or ozone can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of but-2-yne-1,4-diyl dipropanol.
Substitution: Formation of amides or ethers depending on the nucleophile used.
Scientific Research Applications
But-2-yne-1,4-diyl dipropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and resins due to its reactive ester groups.
Mechanism of Action
The mechanism of action of but-2-yne-1,4-diyl dipropanoate involves its reactivity towards nucleophiles and electrophiles. The ester groups can undergo hydrolysis to release but-2-yne-1,4-diol and propanoic acid. The triple bond can participate in cycloaddition reactions, forming cyclic compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
But-2-yne-1,4-diol: The parent compound with hydroxyl groups instead of ester groups.
But-2-yne-1,4-diyl diacetate: An ester derivative with acetate groups instead of propanoate groups.
But-2-yne-1,4-diyl dibenzoate: An ester derivative with benzoate groups.
Uniqueness
But-2-yne-1,4-diyl dipropanoate is unique due to its specific ester groups, which impart different reactivity and solubility properties compared to other ester derivatives. Its ability to undergo a variety of chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
1573-12-2 |
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Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
4-propanoyloxybut-2-ynyl propanoate |
InChI |
InChI=1S/C10H14O4/c1-3-9(11)13-7-5-6-8-14-10(12)4-2/h3-4,7-8H2,1-2H3 |
InChI Key |
JBRUDSKEXVBRNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCC#CCOC(=O)CC |
Origin of Product |
United States |
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